6-Methylthieno[2,3-b]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid (MTQCA) is an organic compound with a molecular formula of C13H9NO2S. It is a member of the thienoquinolone family and is a powerful antioxidant, meaning that it has the ability to protect cells from oxidative damage caused by free radicals. MTQCA has been studied extensively in the laboratory, and its potential applications in medicine and other areas are being explored.
Scientific Research Applications
Synthesis and Chemical Reactions
6-Methylthieno[2,3-b]quinoline-2-carboxylic acid is involved in various chemical reactions and synthesis processes. For example, it is used in the synthesis of fused quinolines via intramolecular Friedel–Crafts acylation, demonstrating its utility in creating complex heterocyclic structures (Li et al., 2008). Additionally, this compound plays a role in the synthesis of novel heterocyclic systems such as thieno[2,3-b]quinolines and thieno[3,2-d][1,3]thiazoles (Datoussaid et al., 2012).
Photophysical Properties
Research also focuses on the photophysical properties of derivatives of this compound. For instance, studies on azole-quinoline based fluorophores, which involve this compound, explore their photophysical behaviors in different solvents, contributing to our understanding of molecular fluorescence and emission properties (Padalkar & Sekar, 2014).
Antibacterial Applications
Some derivatives of this compound exhibit antibacterial properties. A study on the synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters under microwave irradiation explored their antibacterial activity, suggesting potential applications in developing new antibacterial agents (Raghavendra et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
It is known that quinoline, a similar compound, can form salts with acids and participate in both electrophilic and nucleophilic substitution reactions .
Pharmacokinetics
Its molecular weight is 24328 , which may influence its bioavailability. The logP value, a measure of lipophilicity, is 3.6945 , suggesting that the compound may have good membrane permeability.
Properties
IUPAC Name |
6-methylthieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-7-2-3-10-8(4-7)5-9-6-11(13(15)16)17-12(9)14-10/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWGCFOISZHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.